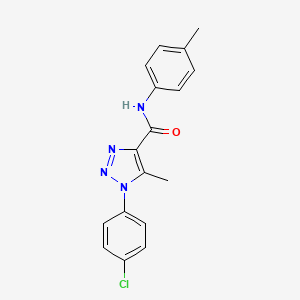

1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 4-methylphenyl group. This scaffold is structurally versatile, enabling interactions with biological targets such as kinases and metabolic enzymes. Its synthesis typically involves cycloaddition reactions followed by functionalization of the carboxamide group . The compound’s crystallographic and spectroscopic properties have been characterized using techniques like X-ray diffraction (SHELXL) and NMR, confirming its planar triazole ring and twisted aryl substituents .

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-11-3-7-14(8-4-11)19-17(23)16-12(2)22(21-20-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGQTIAVXXPWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts, such as copper(I) bromide, in the presence of a base like triethylamine. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exhibits significant antibacterial activity against various pathogens. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating promising results comparable to established antibiotics .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | |

| Escherichia coli | 0.5 - 3 | |

| Bacillus subtilis | 0.75 - 3 |

Antifungal Properties

The compound also shows antifungal properties, making it a candidate for treating fungal infections. Its mechanism often involves inhibiting fungal cell wall synthesis or disrupting cellular functions through interaction with specific enzymes .

Case Studies

Several studies have highlighted the efficacy of triazole compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various triazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications in the chemical structure enhanced the antibacterial activity significantly .

- Antifungal Activity Assessment : Another research article focused on the antifungal capabilities of triazole compounds, including the one . The findings suggested that these compounds could serve as effective alternatives to traditional antifungal agents .

Agricultural Uses

Triazoles are also being explored in agriculture as fungicides due to their ability to inhibit fungal growth effectively. This application is particularly relevant in crop protection strategies against fungal pathogens that threaten food security .

Material Science

The unique properties of triazoles have led to their use in material science, particularly in developing new polymers and supramolecular structures. Their ability to form hydrogen bonds and engage in π-π stacking interactions makes them suitable for various applications in nanotechnology and materials engineering .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as xanthine oxidase or acetylcholinesterase, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Conformations

The title compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides. Key structural analogs and their differences are summarized below:

* Dihedral angle between the triazole ring and aryl group.

- Dihedral Angles : The title compound’s 4-chlorophenyl and triazole rings exhibit a dihedral angle of 74.02°, greater than in analogs with smaller substituents (e.g., 50.3° in ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) but smaller than in bulkier derivatives like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-triazole-4-carboxamide (87.77°) . Steric hindrance from substituents like cyclopropyl or methoxy groups increases torsional strain, reducing planarity.

Spectroscopic and Electronic Properties

- NMR Shifts : The ¹H NMR signal for the methyl group at position 5 in the title compound appears at ~2.5 ppm, consistent with analogs like 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (2.48 ppm) . Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring deshield adjacent protons, shifting aromatic signals downfield .

Biological Activity

The compound 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 321431-25-8) is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 326.78 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClN4O |

| Molecular Weight | 326.78 g/mol |

| CAS Number | 321431-25-8 |

| Purity | >95% (HPLC) |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity. Specific methodologies may vary but often include amide coupling reactions facilitated by coupling reagents like carbonyldiimidazole (CDI) .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective antiproliferative activity comparable to established chemotherapeutics such as doxorubicin .

Mechanism of Action:

The anticancer activity is often attributed to:

- Induction of apoptosis in cancer cells.

- Inhibition of mitochondrial membrane potential.

- Activation of DNA damage pathways leading to cell cycle arrest .

Antimicrobial and Antiparasitic Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. For example, certain analogs have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicated significant reductions in parasite load with IC50 values in the low micromolar range .

Study 1: Antitumor Efficacy

A study investigated the effects of triazole derivatives on H460 lung cancer cells. The compound exhibited an IC50 value of 6.06 μM and induced apoptosis through ROS generation and activation of autophagy markers .

Study 2: Trypanocidal Activity

Another study focused on the trypanocidal effects of related triazole compounds, revealing effective inhibition against both trypomastigotes and intracellular amastigotes with IC50 values significantly lower than traditional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.